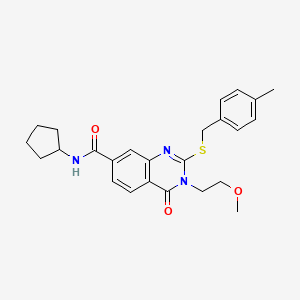
N-cyclopentyl-3-(2-methoxyethyl)-2-((4-methylbenzyl)thio)-4-oxo-3,4-dihydroquinazoline-7-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Quinazoline derivatives have garnered interest in the scientific community due to their diverse biological activities and potential therapeutic applications. The compound falls within this category, suggesting its relevance in research aimed at exploring novel therapeutic agents.
Synthesis Analysis
Synthesis of quinazoline derivatives often involves condensation reactions, cyclization, and functional group modifications. For example, the synthesis of similar compounds has been carried out starting from basic building blocks like amino acids, isothiocyanates, or anthranilates, followed by specific reactions to introduce various functional groups, such as methoxy, ethoxy, or thioether groups (Lu et al., 2021; Lempert-Sréter et al., 1983).
Molecular Structure Analysis
The molecular structure of quinazoline derivatives is characterized by a bicyclic system containing nitrogen atoms. Crystallographic studies provide insights into their three-dimensional conformation, highlighting the significance of intermolecular interactions and the potential for forming hydrogen bonds, which can influence their biological activities (Lu et al., 2021).
Chemical Reactions and Properties
Quinazoline derivatives participate in various chemical reactions, including cyclization, nucleophilic substitutions, and electrophilic additions. Their chemical properties are influenced by substituents on the quinazoline ring, which can affect their reactivity and interactions with biological targets (Ivachtchenko et al., 2003).
Physical Properties Analysis
The physical properties of quinazoline derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application in drug design. These properties are determined by the compound's molecular structure and can be tailored through synthetic modifications (Kovalenko et al., 2019).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards different reagents, are pivotal for understanding the mechanism of action of quinazoline derivatives. These properties are influenced by the presence and position of functional groups within the molecule, affecting its interaction with biological molecules (Goud & Pathak, 2012).
科学的研究の応用
Synthesis and Radioligand Binding Studies
Research on compounds structurally related to N-cyclopentyl-3-(2-methoxyethyl)-2-((4-methylbenzyl)thio)-4-oxo-3,4-dihydroquinazoline-7-carboxamide has involved synthesis and evaluation of their binding properties. For instance, methoxylated 1,2,3,4-tetrahydroisoquinolinium derivatives have been synthesized and evaluated for affinity towards apamin-sensitive binding sites, crucial for understanding neuronal function (Graulich et al., 2006).
Antimicrobial Activity Studies
Compounds with structural similarities to the mentioned quinazoline derivative have been explored for their potential antimicrobial properties. Fluoroquinolone-based 4-thiazolidinones, for example, have been synthesized and tested for antibacterial and antifungal activities (Patel & Patel, 2010).
Cytotoxic Activity in Cancer Research
In cancer research, similar compounds have been synthesized to study their cytotoxic activities. Studies have shown that certain derivatives exhibit growth inhibition in cancer cell lines, providing insights into potential therapeutic applications (Bu et al., 2000).
Analgesic and Anti-Inflammatory Agent Development
Novel compounds derived from similar structures have been synthesized for testing as analgesic and anti-inflammatory agents. Their activity against cyclooxygenase enzymes (COX-1/COX-2) has been assessed, contributing to the development of new pain relief medications (Abu‐Hashem et al., 2020).
Palladium-Catalyzed Oxidative Cyclization in Synthesis
Research on compounds like N-cyclopentyl-3-(2-methoxyethyl)-2-((4-methylbenzyl)thio)-4-oxo-3,4-dihydroquinazoline-7-carboxamide has also involved the exploration of palladium-catalyzed oxidative cyclization. This methodology is important for synthesizing heterocyclic derivatives, which have various applications in pharmaceuticals (Bacchi et al., 2005).
特性
IUPAC Name |
N-cyclopentyl-3-(2-methoxyethyl)-2-[(4-methylphenyl)methylsulfanyl]-4-oxoquinazoline-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N3O3S/c1-17-7-9-18(10-8-17)16-32-25-27-22-15-19(23(29)26-20-5-3-4-6-20)11-12-21(22)24(30)28(25)13-14-31-2/h7-12,15,20H,3-6,13-14,16H2,1-2H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFJMJFZMKORFDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NC3=C(C=CC(=C3)C(=O)NC4CCCC4)C(=O)N2CCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B2483667.png)
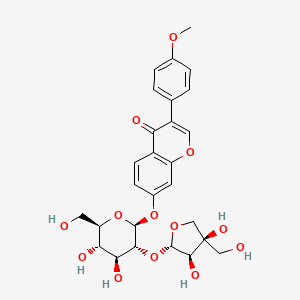
![2-(benzylthio)-N-(4-fluorophenyl)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2483670.png)
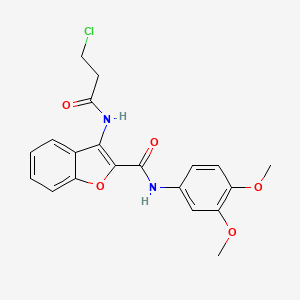
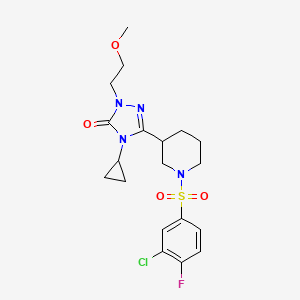
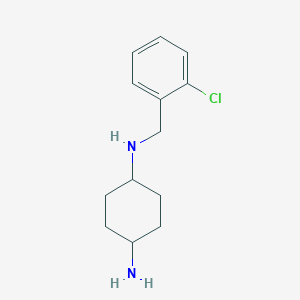
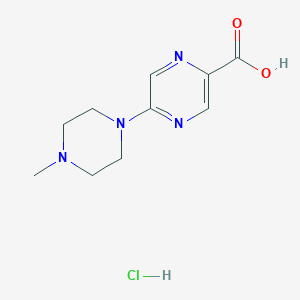
![N-[(4-benzylmorpholin-2-yl)methyl]-6-chloropyridine-3-carboxamide](/img/structure/B2483676.png)

![tert-butyl N-[5-(aminomethyl)-2-methoxyphenyl]carbamate](/img/structure/B2483680.png)
![1-(Chloromethyl)-3-ethylbicyclo[1.1.1]pentane](/img/structure/B2483681.png)

![N-(4-ethoxyphenyl)-2-{[5-(2-methoxyethyl)-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl}acetamide](/img/structure/B2483687.png)